molecular formula C8H12ClN3O B15332971 5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride

5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B15332971
M. Wt: 201.65 g/mol
InChI Key: CEHBPWDCCHPMDP-UHFFFAOYSA-N
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Description

5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the tetrahydropyridine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)boronic acid hydrochloride
  • 4-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)pyridine

Uniqueness

5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole hydrochloride is unique due to its combination of a tetrahydropyridine ring and an oxadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

5-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c1-11-4-2-3-7(5-11)8-9-6-10-12-8;/h3,6H,2,4-5H2,1H3;1H

InChI Key

CEHBPWDCCHPMDP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)C2=NC=NO2.Cl

Origin of Product

United States

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